molecular formula C12H23NO3 B8216260 tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B8216260
M. Wt: 229.32 g/mol
InChI Key: QZMUVNRDYLNZDA-VIFPVBQESA-N
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Description

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a hydroxyl group at the (4S)-position, two methyl groups at the 3,3-positions, and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and chiral catalysts. Its stereochemistry and functional groups make it valuable for modulating solubility, stability, and biological activity in drug discovery .

Properties

IUPAC Name

tert-butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUVNRDYLNZDA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@@H]1O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free conditions has also been explored for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperidine derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and applications.

Stereoisomers: (4S) vs. (4R) Enantiomers

  • tert-Butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 1421254-59-2): This enantiomer shares the same molecular formula (C₁₁H₁₉NO₃) and molecular weight (213.27 g/mol) as the (4S) isomer but differs in stereochemistry. Impact: Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in enzymatic systems. For example, the (4S) configuration may enhance binding affinity in stereospecific drug targets compared to the (4R) form .

Functional Group Variations

  • tert-Butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 1357600-60-2): Structure: Replaces the hydroxyl group with an amino group. Properties: Molecular formula C₁₂H₂₄N₂O₂, molecular weight 228.33 g/mol. Impact: The amino group introduces basicity (pKa ~9–10), improving water solubility and reactivity in nucleophilic substitution reactions. This compound is pivotal in synthesizing amine-containing pharmacophores .
  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-44-0): Structure: Features a fluorine atom at the 3-position. Properties: Molecular formula C₁₀H₁₈FNO₃, molecular weight 219.30 g/mol. Impact: Fluorination enhances metabolic stability and electronegativity, making it useful in CNS-targeting drugs .

Substituent Chain Modifications

  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6): Structure: Contains a 3-hydroxypropyl chain at the 4-position. Properties: Molecular formula C₁₃H₂₅NO₃, molecular weight 243.34 g/mol. Impact: The hydroxypropyl group increases hydrophilicity (TPSA = 55.40 Ų) and may improve blood-brain barrier permeability (BBB score = 0.43) .
  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate :

    • Structure : Substituted with a 4-methylpentyl chain.
    • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate (86% yield) .
    • Application : The hydrophobic chain enhances lipid solubility, favoring use in prodrug formulations.

Biological Activity

Overview

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its unique structural features, including a tert-butyl group and a hydroxy group. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications. Its interactions with various biological targets and mechanisms of action are key areas of investigation.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1421254-59-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can engage in hydrogen bonding, enhancing the compound's affinity for target proteins. The steric hindrance provided by the tert-butyl group influences the compound's reactivity and selectivity, making it a promising candidate for drug development.

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease. For example, a structurally similar compound demonstrated significant inhibition of amyloid beta aggregation, suggesting potential neuroprotective properties .
  • Cell Viability : In vitro studies have indicated that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like amyloid beta . This protective effect may be relevant for developing treatments for neurodegenerative disorders.
  • Interaction Profiles : The interaction profiles of this compound suggest it may engage with various biological targets, influencing pathways related to inflammation and oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameCAS NumberKey Features
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate143306-65-4Lacks stereochemistry at the hydroxy position
N-Methylpiperidine109-05-7Simple piperidine derivative without bulky groups
2-Hydroxypiperidine626-72-8Contains a hydroxyl group but lacks additional substituents

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Effects : A study on a similar compound indicated that it could protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory markers and free radicals . This suggests that this compound may have similar protective roles.
  • Pharmacological Applications : The compound has potential applications in drug development targeting neurodegenerative diseases due to its ability to modulate enzyme activity and protect neuronal cells .

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